Cas no 2138576-46-0 (rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate, cis)
rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate, cis Chemical and Physical Properties
Names and Identifiers
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- rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate, cis
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- Inchi: 1S/C10H17ClFNO4S/c1-10(2,3)17-9(14)13-5-7(12)4-8(6-13)18(11,15)16/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
- InChI Key: JFTDDXBNWGKZJR-JGVFFNPUSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@@H](F)C[C@@H](S(Cl)(=O)=O)C1
rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate, cis Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-755031-1.0g |
rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate |
2138576-46-0 | 95% | 1.0g |
$1714.0 | 2024-05-23 | |
| Enamine | EN300-755031-0.05g |
rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate |
2138576-46-0 | 95% | 0.05g |
$455.0 | 2024-05-23 | |
| Enamine | EN300-755031-0.1g |
rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate |
2138576-46-0 | 95% | 0.1g |
$595.0 | 2024-05-23 | |
| Enamine | EN300-755031-0.25g |
rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate |
2138576-46-0 | 95% | 0.25g |
$849.0 | 2024-05-23 | |
| Enamine | EN300-755031-0.5g |
rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate |
2138576-46-0 | 95% | 0.5g |
$1338.0 | 2024-05-23 | |
| Enamine | EN300-755031-2.5g |
rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate |
2138576-46-0 | 95% | 2.5g |
$3362.0 | 2024-05-23 | |
| Enamine | EN300-755031-5.0g |
rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate |
2138576-46-0 | 95% | 5.0g |
$4972.0 | 2024-05-23 | |
| Enamine | EN300-755031-10.0g |
rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate |
2138576-46-0 | 95% | 10.0g |
$7373.0 | 2024-05-23 | |
| A2B Chem LLC | AX57061-50mg |
rac-tert-butyl (3r,5s)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate |
2138576-46-0 | 91% | 50mg |
$514.00 | 2024-04-20 | |
| A2B Chem LLC | AX57061-100mg |
rac-tert-butyl (3r,5s)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate |
2138576-46-0 | 91% | 100mg |
$662.00 | 2024-04-20 |
rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate, cis Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate, cis
Research Brief on rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate, cis (CAS: 2138576-46-0)
The compound rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate, cis (CAS: 2138576-46-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic utility, physicochemical properties, and emerging applications in drug discovery.
Recent studies have highlighted the importance of this chiral piperidine derivative in the development of novel protease inhibitors and fluorinated pharmaceutical agents. The presence of both chlorosulfonyl and fluoro substituents on the piperidine ring offers unique reactivity patterns, enabling its use in diverse chemical transformations. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its successful application in the synthesis of potent thrombin inhibitors, showcasing its versatility as a building block for drug candidates targeting coagulation disorders.
From a synthetic chemistry perspective, researchers have developed optimized protocols for the preparation of this compound with high enantiomeric purity. Advanced chromatographic techniques, including chiral HPLC and SFC, have been employed to separate the cis and trans isomers, with the cis configuration showing superior stability and reactivity in subsequent derivatization reactions. The tert-butyloxycarbonyl (Boc) protecting group has proven particularly valuable in this context, allowing for selective deprotection under mild conditions.
Structural characterization of rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate, cis has been achieved through comprehensive NMR studies (including 19F NMR) and X-ray crystallography. These analyses revealed interesting conformational preferences of the piperidine ring, with the fluorine atom adopting an axial position in the lowest energy conformation. This structural insight has informed rational design approaches for subsequent derivatives.
In terms of biological applications, recent patent filings indicate growing interest in this compound as a precursor for PET radiotracer development. The fluorine-18 labeled analogs show promise for imaging applications in neurology and oncology. Additionally, several pharmaceutical companies have included derivatives of this scaffold in their pipelines for central nervous system disorders, leveraging the ability of the fluoropiperidine moiety to enhance blood-brain barrier penetration.
Ongoing research is exploring the compound's potential in fragment-based drug discovery, where its relatively small size (MW 283.73) and multiple functional handles make it an attractive starting point for library development. Computational studies have predicted favorable physicochemical properties (cLogP 1.2, TPSA 55.4 Ų) that align well with Lipinski's rule of five, suggesting good drug-likeness for derived compounds.
Safety and handling considerations for this compound have been detailed in recent technical reports. The chlorosulfonyl group confers lachrymatory properties and moisture sensitivity, requiring storage under inert atmosphere. However, the Boc-protected form shows improved stability compared to unprotected analogs, facilitating its handling in laboratory settings.
Future research directions are likely to focus on expanding the structural diversity accessible from this versatile building block, particularly through transition metal-catalyzed cross-coupling reactions of the chlorosulfonyl group. The compound's unique combination of features - including chirality, fluorination, and multiple reactive sites - positions it as a valuable tool for medicinal chemists addressing current challenges in drug discovery.
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